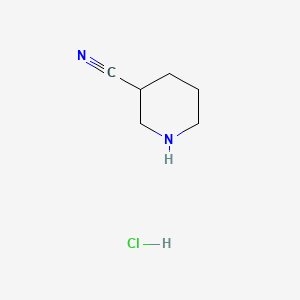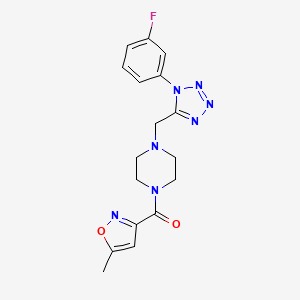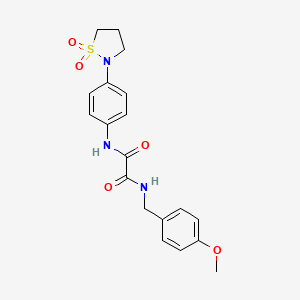
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential therapeutic uses. CCPA is a selective adenosine A1 receptor agonist, which means that it binds specifically to this receptor and activates it. Adenosine A1 receptors are found in various tissues throughout the body, including the brain, heart, and kidneys. Activation of these receptors has been linked to a variety of physiological effects, including anti-inflammatory and neuroprotective effects.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide binds specifically to adenosine A1 receptors and activates them. Activation of these receptors leads to a variety of physiological effects, including decreased heart rate, vasodilation, and inhibition of neurotransmitter release. These effects are mediated by various intracellular signaling pathways, such as the cAMP-PKA pathway.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects. In animal models, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function. In addition, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to reduce the severity and frequency of arrhythmias in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide is that it is a selective adenosine A1 receptor agonist, which means that it binds specifically to this receptor and does not affect other adenosine receptors. This makes it a useful tool for studying the physiological effects of adenosine A1 receptor activation. However, one limitation of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide is that it has relatively low potency compared to other adenosine A1 receptor agonists, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide. Another area of interest is the investigation of the potential therapeutic uses of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide in various disease models, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to fully understand the intracellular signaling pathways involved in the physiological effects of N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide and other adenosine A1 receptor agonists.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide can be synthesized using a variety of methods, including the reaction of 1-cyanocyclohexylamine with 2-pyridinethiol in the presence of a base such as sodium hydroxide. The resulting product can then be purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its potential therapeutic uses, particularly in the fields of neuroscience and cardiovascular medicine. In neuroscience, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular medicine, N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide has been shown to have anti-arrhythmic effects and may have potential as a treatment for heart disease.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-11-14(7-3-1-4-8-14)17-12(18)10-19-13-6-2-5-9-16-13/h2,5-6,9H,1,3-4,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGMJMCHKBSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56323035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)

![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)




![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)